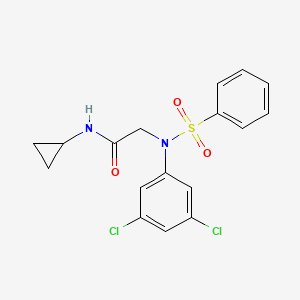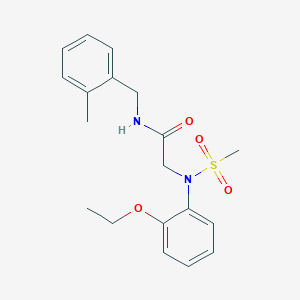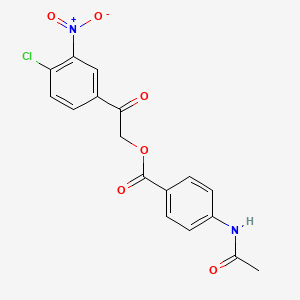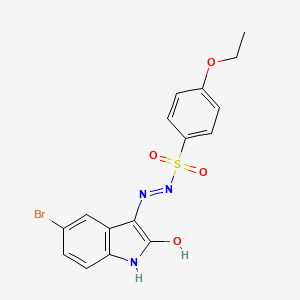
N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-Gly, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MMB-Gly is a glycine transporter type 1 (GlyT1) inhibitor that has been shown to have promising effects on various neurological and psychiatric disorders.
Mécanisme D'action
N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the GlyT1 transporter, which regulates the concentration of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological and psychiatric disorders. By inhibiting GlyT1, N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor and has beneficial effects on various neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has beneficial effects on various neurotransmitter systems such as glutamate and GABA. N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the expression of glutamate receptors and enhance the activity of the NMDA receptor, which is involved in various neurological and psychiatric disorders. N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the concentration of GABA in the prefrontal cortex, which has been implicated in the pathogenesis of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It has a high affinity for the GlyT1 transporter, which makes it a potent inhibitor of the transporter. N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is also highly selective for GlyT1, which minimizes off-target effects. However, N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has a short half-life, which requires frequent dosing.
Orientations Futures
There are several future directions for N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide research. One direction is to investigate the potential therapeutic applications of N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective GlyT1 inhibitors that have better pharmacokinetic properties. Additionally, the development of novel drug delivery systems that can improve the solubility and half-life of N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide could enhance its therapeutic potential.
Applications De Recherche Scientifique
N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Studies have shown that N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a high affinity for the GlyT1 transporter, which regulates the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~-(2-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which has been shown to have beneficial effects on various neurotransmitter systems such as glutamate and GABA.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-9-6-8-15(11-16)20(26(3,22)23)13-18(21)19-12-14-7-4-5-10-17(14)25-2/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSUOKWJWFHSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B3676798.png)
![N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676801.png)

![3-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676815.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3676835.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3676841.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676845.png)

![4-methyl-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3676861.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3676882.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676887.png)
![N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676891.png)